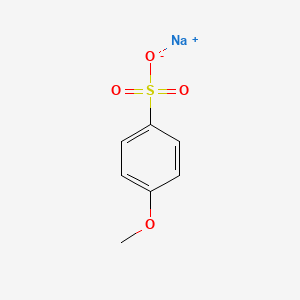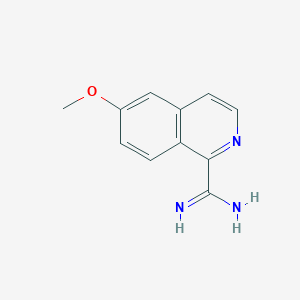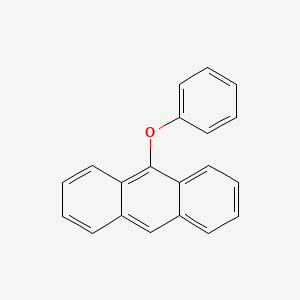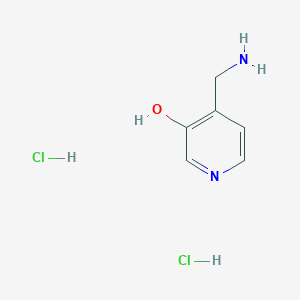![molecular formula C9H9BO5 B13139926 2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)
2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid is a chemical compound with the molecular formula C9H9BO4. It is a member of the benzoxaborole class, which is known for its unique boron-containing structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid typically involves the reaction of 1,3-dihydrobenzo[c][1,2]oxaborole with acetic acid under controlled conditions. The reaction is carried out in an inert atmosphere at low temperatures (2-8°C) to ensure the stability of the product .
Industrial Production Methods
This may include the use of automated reactors and continuous flow systems to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can yield boronate esters.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
Applications De Recherche Scientifique
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Mécanisme D'action
The mechanism of action of 2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid involves its ability to inhibit phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the production of pro-inflammatory cytokines. The compound’s boron atom plays a crucial role in its binding to the enzyme’s active site, enhancing its inhibitory effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Crisaborole: A PDE4 inhibitor used for the treatment of atopic dermatitis.
AN2728: Another benzoxaborole derivative with similar enzyme inhibitory properties.
Uniqueness
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid is unique due to its specific boron-containing structure, which imparts distinct chemical and biological properties. Its ability to inhibit PDE4 with high specificity makes it a valuable compound for therapeutic applications .
Propriétés
Formule moléculaire |
C9H9BO5 |
|---|---|
Poids moléculaire |
207.98 g/mol |
Nom IUPAC |
2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid |
InChI |
InChI=1S/C9H9BO5/c11-8(12)5-14-7-3-1-2-6-4-15-10(13)9(6)7/h1-3,13H,4-5H2,(H,11,12) |
Clé InChI |
JBEXRBSAIBYMQJ-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=CC=C2OCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


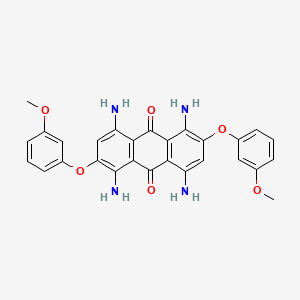
![5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13139848.png)

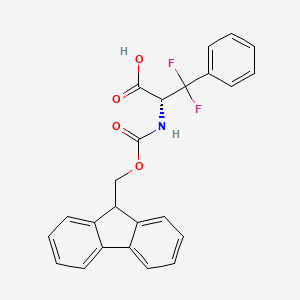
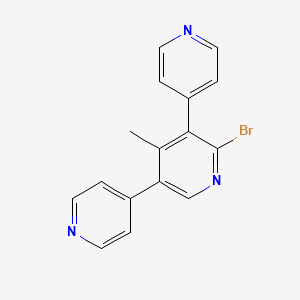
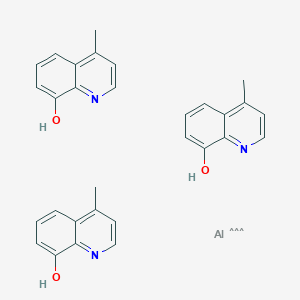
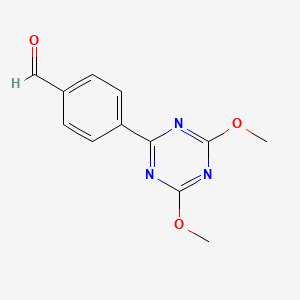
![[3,4'-Bipyridin]-5-amine, N-(cyclohexylmethyl)-](/img/structure/B13139888.png)
![Ethyl2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B13139889.png)
